(3S)-N-propylpiperidine-3-carboxamide
Overview
Description
(3S)-N-propylpiperidine-3-carboxamide, or (3S)-3-PPCA, is a chiral piperidine derivative with a wide range of applications in both scientific research and industrial processes. It has been used in the synthesis of many compounds and has been studied for its potential use in drug development.
Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Synthesis of Aminocarboxylic Acids : Research by Morán-Ramallal, Liz, and Gotor (2010) describes the enantioselective synthesis of d-α-aminocarboxylic acids using (2R,3S)-3-arylaziridine-2-carboxamides, which are structurally related to (3S)-N-propylpiperidine-3-carboxamide (Morán-Ramallal et al., 2010).
Medicinal Chemistry
- HIV Treatment Research : A study by Weng et al. (2011) synthesized novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives for potential HIV treatment, demonstrating the relevance of similar compounds in antiviral research (Weng et al., 2011).
- Cancer Treatment Research : Zhu et al. (2015) explored imidazo[4,5-c]pyridine-7-carboxamide derivatives, including 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, as PARP inhibitors for cancer treatment (Zhu et al., 2015).
Chemical Synthesis
- Novel Synthesis Methods : Yu et al. (2019) developed a method for C-H acylmethylation of tridentate carboxamides, which may be applicable to the synthesis of this compound derivatives (Yu et al., 2019).
- Synthesis of Lavendamycin Analogues : Research by England and Padwa (2008) on the synthesis of N-propargylindole-2-carboxamides, structurally related to this compound, contributed to the development of lavendamycin analogues (England & Padwa, 2008).
Molecular Modeling and QSAR Studies
- QSAR Study for Cancer Treatment : Riahi et al. (2008) conducted a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for cancer treatment, highlighting the importance of similar structures in drug design (Riahi et al., 2008).
Biochemical Studies
- Structural Analysis of Anti-Cancer Drugs : A study by Hudson et al. (1987) on the molecular structures of carboxamide derivatives, similar to this compound, revealed insights into potential anti-cancer agents (Hudson et al., 1987).
properties
IUPAC Name |
(3S)-N-propylpiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGOHJGXWYGROI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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